N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)propionamide
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Overview
Description
This compound is a sulfonamide, which is an organic compound containing a sulfonamide group that is S-linked to a benzene ring. Sulfonamides are known for their use in medicinal chemistry and anion-binding catalysis .
Chemical Reactions Analysis
The sulfamoyl group in the compound can participate in various chemical reactions. The synthesis of these compounds largely relies on robust and high-yielding condensation reactions .Scientific Research Applications
Synthesis Techniques
1,2,3,4-tetrahydroquinolines, a core structure in the chemical compound , have been synthesized through various methods. Toda et al. (1999) described a novel synthesis via Pummerer-Type Reaction, showcasing an efficient method for creating tetrahydroquinolines with methoxyl groups (Toda, Sakagami, & Sano, 1999). Shinohara et al. (1998) also explored the synthesis of tetrahydroisoquinolines with methoxyl groups, highlighting the importance of electronic activation by methoxyl groups for effective cyclization (Shinohara, Takeda, Toda, Ueda, Kohno, & Sano, 1998).
Pharmacological Applications
The pharmacological potential of tetrahydroquinoline derivatives is significant. Graulich et al. (2006) synthesized methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives, which showed affinity for apamin-sensitive binding sites, indicating potential applications in neurological studies (Graulich, Scuvée-Moreau, Alleva, Lamy, Waroux, Seutin, & Liégeois, 2006). Liu et al. (2015) developed 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines as potent histone deacetylase inhibitors, showing marked anti-HDAC and antiproliferative activity, which could be vital for cancer research (Liu, Lee, Chen, Lee, Wang, Pan, Lai, Yeh, & Liou, 2015).
Molecular Interaction and Binding Studies
The study of binding properties and molecular interactions of tetrahydroquinoline derivatives offers insights into their therapeutic potential. Xu et al. (2005) evaluated the binding of tetrahydroisoquinoline derivatives to sigma-2 receptors, a crucial aspect for developing effective radioligands and understanding receptor interactions (Xu, Tu, Jones, Vangveravong, Wheeler, & Mach, 2005).
Future Directions
Properties
IUPAC Name |
N-[4-[[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]sulfamoyl]-3-methylphenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-4-22(26)23-18-9-10-21(16(2)14-18)30(27,28)24-19-8-7-17-6-5-11-25(12-13-29-3)20(17)15-19/h7-10,14-15,24H,4-6,11-13H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEYNEUMDCXUQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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